molecular formula C11H11FN2O3 B5356044 6-(2-Fluorophenyl)-5-nitropiperidin-2-one

6-(2-Fluorophenyl)-5-nitropiperidin-2-one

Cat. No.: B5356044
M. Wt: 238.21 g/mol
InChI Key: QGDNPJMOWINWST-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-5-nitropiperidin-2-one is an organic compound that belongs to the class of piperidones This compound is characterized by the presence of a fluorophenyl group and a nitro group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-5-nitropiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 5-nitropiperidin-2-one.

    Nitration: The nitration of 2-fluoroaniline is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Cyclization: The nitrated product undergoes cyclization with 5-nitropiperidin-2-one under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The piperidinone ring can be oxidized to form corresponding lactams or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: 6-(2-Fluorophenyl)-5-aminopiperidin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized piperidinone derivatives.

Scientific Research Applications

6-(2-Fluorophenyl)-5-nitropiperidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide: An organic intermediate with similar functional groups.

    2-(2,6-Difluorophenoxy)-N-(2-fluorophenyl)-9H-purin-6-amine: Another fluorophenyl-containing compound with different biological activities.

Uniqueness

6-(2-Fluorophenyl)-5-nitropiperidin-2-one is unique due to its specific combination of a fluorophenyl group and a nitro group on a piperidinone ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications.

Properties

IUPAC Name

6-(2-fluorophenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c12-8-4-2-1-3-7(8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDNPJMOWINWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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